

In-Depth Technical Guide: Discovery and Synthesis of PI-828

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Compound of Interest		
Compound Name:	PI-828	
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Abstract

PI-828 has been identified as a potent small molecule inhibitor with dual activity against phosphoinositide 3-kinases (PI3Ks) and casein kinase 2 (CK2). This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of **PI-828**. It includes detailed summaries of its inhibitory activities, its impact on cellular signaling pathways, and methodologies for its synthesis and evaluation. The information presented is intended to support further research and development efforts in the fields of oncology and cell signaling.

Introduction

The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention. Similarly, casein kinase 2 (CK2), a ubiquitously expressed serine/threonine kinase, is implicated in the control of cell cycle progression and apoptosis, and its elevated activity is associated with various cancers. The development of dual inhibitors targeting both PI3K and CK2, such as **PI-828**, presents a promising strategy for cancer therapy.

PI-828, a derivative of the well-known PI3K inhibitor LY294002, has demonstrated significant potency and a unique inhibitory profile. This document details the scientific journey from its



discovery to its characterization, providing researchers with the necessary information to explore its therapeutic potential.

Discovery of PI-828

PI-828 was discovered during efforts to explore the specificity of the PI3K family inhibitor LY294002. Researchers synthesized an analogue of LY294002, which was later named **PI-828**, for use in chemical proteomic strategies. The rationale was to immobilize this analogue on a solid support to identify its protein targets within cellular extracts. This approach led to the characterization of **PI-828** as a potent inhibitor of PI3K and subsequently as a dual inhibitor of CK2.

Synthesis of PI-828

While a detailed, step-by-step synthesis protocol for **PI-828** from the primary literature is not readily available, a plausible synthetic route can be devised based on the synthesis of its core structure, 8-(4-aminophenyl)-2-(4-morpholinyl)-4H-1-benzopyran-4-one, and general organic chemistry principles. The synthesis likely involves a multi-step process culminating in the formation of the benzopyranone core and subsequent functionalization.

Core Scaffold: 8-(4-aminophenyl)-2-(4-morpholinyl)-4H-1-benzopyran-4-one

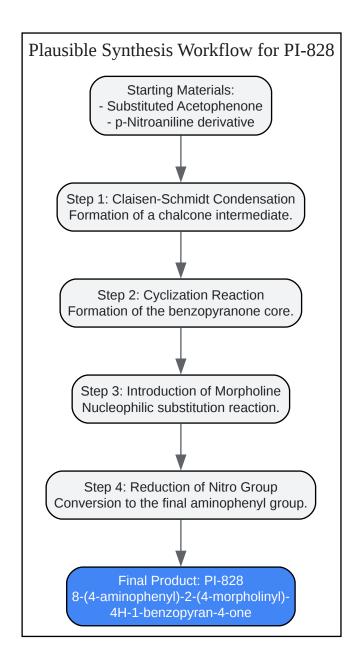
Chemical Formula: C19H18N2O3

Molecular Weight: 322.36 g/mol

CAS Number: 942289-87-4[1]

A potential synthetic workflow is outlined below. This is a hypothetical pathway and would require optimization and verification in a laboratory setting.





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Caption: Plausible multi-step synthesis workflow for PI-828.

Biological Activity and Data Presentation

PI-828 exhibits potent inhibitory activity against both PI3K and CK2. The quantitative data for its biological activity are summarized in the tables below for easy comparison.

PI3K Inhibition



PI-828 has been shown to be a more potent inhibitor of PI3K than its parent compound, LY294002. Its inhibitory activity against various Class I PI3K isoforms has been determined through radiometric kinase assays.

PI3K Isoform	IC ₅₀ (μM)	
p110α	0.183	
p110β	0.098	
p110δ	0.227	
ρ110γ	1.967	
Table 1: Inhibitory activity of PI-828 against		

Class I PI3K isoforms.

Casein Kinase 2 (CK2) Inhibition

Further studies revealed that PI-828 also potently inhibits casein kinase 2.

Kinase	IC50 (nM)
p110α	173
CK2	149
CK2α2	1127

Table 2: Dual inhibitory activity of PI-828 against

p110 α and CK2 isoforms.[2][3]

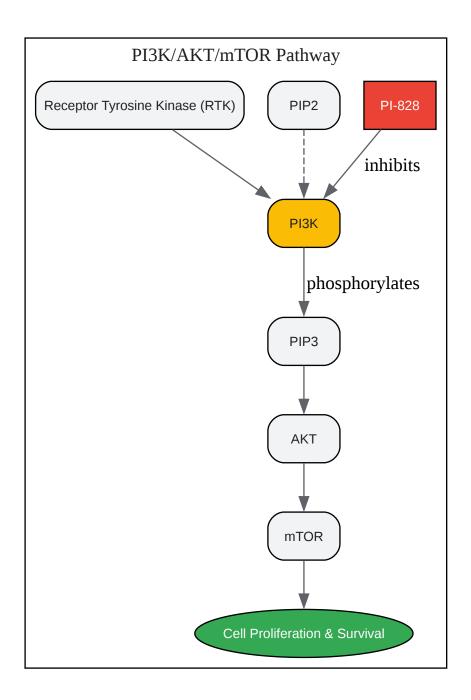
Off-Target Activity

Interestingly, **PI-828** has been observed to have off-target effects on calcium mobilization. It can inhibit Ca²⁺ transients elicited by certain aminergic G protein-coupled receptor (GPCR) agonists, such as acetylcholine, histamine, and serotonin. This effect appears to be independent of its PI3K inhibitory activity.

Signaling Pathways



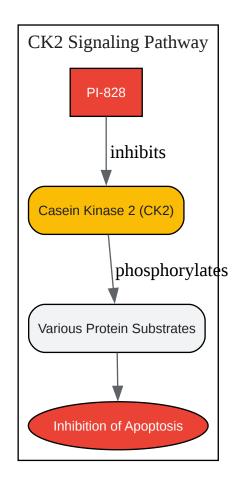
The dual inhibitory action of **PI-828** targets two key signaling pathways implicated in cancer cell proliferation and survival.



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Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by PI-828.





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Caption: Inhibition of the pro-survival function of CK2 by PI-828.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of **PI-828**.

Radiometric PI3K Kinase Assay

This assay measures the transfer of a radiolabeled phosphate from ATP to a lipid substrate by PI3K.

Materials:

Purified recombinant PI3K isoforms

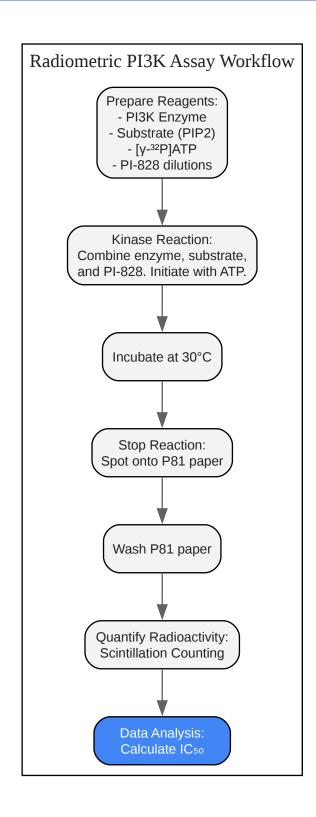


- PI(4,5)P2 substrate
- [y-32P]ATP
- Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
- PI-828 stock solution (in DMSO)
- Phosphocellulose paper (P81)
- Scintillation counter

Procedure:

- Prepare serial dilutions of PI-828 in kinase reaction buffer.
- In a reaction tube, combine the PI3K enzyme, PI(4,5)P2 substrate, and the diluted PI-828 or DMSO (for control).
- Initiate the kinase reaction by adding [y-32P]ATP.
- Incubate the reaction at 30°C for a specified time (e.g., 20 minutes).
- Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
- Wash the P81 paper extensively with phosphoric acid to remove unincorporated [y-32P]ATP.
- Quantify the amount of incorporated radioactivity using a scintillation counter.
- Calculate the percentage of inhibition for each PI-828 concentration and determine the IC₅o value.





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Caption: Workflow for the radiometric PI3K kinase assay.



Casein Kinase 2 (CK2) Assay

This assay is similar to the PI3K assay but uses a specific peptide substrate for CK2.

Materials:

- Purified recombinant CK2
- Specific CK2 peptide substrate (e.g., RRRADDSDDDDD)
- [y-32P]ATP
- CK2 reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM KCl, 10 mM MgCl₂, 1 mM DTT)
- PI-828 stock solution (in DMSO)
- P81 phosphocellulose paper
- Scintillation counter

Procedure:

- Follow a similar procedure as the PI3K kinase assay, substituting the PI3K components with CK2 enzyme and its specific peptide substrate.
- The reaction is typically incubated at 30°C for 10-30 minutes.
- Quantification and data analysis are performed as described for the PI3K assay.

Calcium Mobilization Assay

This assay measures changes in intracellular calcium concentration in response to stimuli in the presence or absence of **PI-828**.

Materials:

- Cultured cells (e.g., HEK293)
- Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)

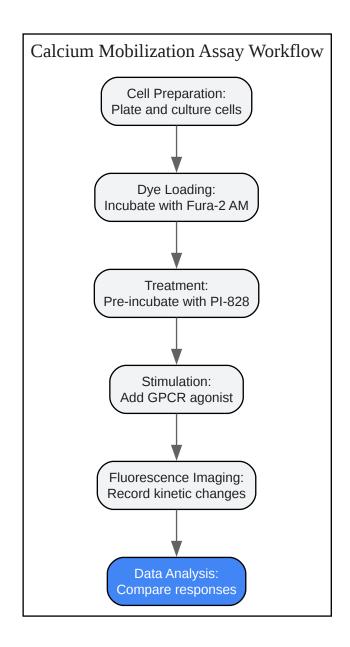


- Physiological salt solution (e.g., Hank's Balanced Salt Solution)
- GPCR agonist (e.g., acetylcholine, histamine)
- PI-828 stock solution (in DMSO)
- Fluorescence microscope or plate reader with kinetic reading capabilities

Procedure:

- Plate cells on a suitable imaging dish or multi-well plate.
- Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's protocol.
- Wash the cells to remove excess dye.
- Pre-incubate the cells with PI-828 or DMSO (for control) for a specified period.
- Establish a baseline fluorescence reading.
- Add the GPCR agonist to stimulate calcium mobilization.
- Record the changes in fluorescence intensity over time.
- Analyze the data to determine the effect of PI-828 on agonist-induced calcium mobilization.





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Caption: Workflow for the calcium mobilization assay.

Conclusion

PI-828 is a valuable research tool for investigating the roles of PI3K and CK2 in cellular signaling and disease. Its dual inhibitory activity makes it an interesting candidate for further preclinical evaluation as a potential anti-cancer agent. The off-target effects on calcium signaling also warrant further investigation to fully understand its pharmacological profile. This



guide provides a foundational understanding of **PI-828**, which should facilitate its use and further exploration by the scientific community.

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